Cas no 2138150-03-3 (2-(Cyclopropylmethyl)-7-methoxy-1,2,3,4-tetrahydroquinolin-3-ol)

2138150-03-3 structure
Nome del prodotto:2-(Cyclopropylmethyl)-7-methoxy-1,2,3,4-tetrahydroquinolin-3-ol
2-(Cyclopropylmethyl)-7-methoxy-1,2,3,4-tetrahydroquinolin-3-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-(cyclopropylmethyl)-7-methoxy-1,2,3,4-tetrahydroquinolin-3-ol
- EN300-801532
- 2138150-03-3
- 2-(Cyclopropylmethyl)-7-methoxy-1,2,3,4-tetrahydroquinolin-3-ol
-
- Inchi: 1S/C14H19NO2/c1-17-11-5-4-10-7-14(16)13(6-9-2-3-9)15-12(10)8-11/h4-5,8-9,13-16H,2-3,6-7H2,1H3
- Chiave InChI: DSEXDWFWADAOSH-UHFFFAOYSA-N
- Sorrisi: OC1CC2C=CC(=CC=2NC1CC1CC1)OC
Proprietà calcolate
- Massa esatta: 233.141578849g/mol
- Massa monoisotopica: 233.141578849g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 17
- Conta legami ruotabili: 3
- Complessità: 267
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.8
- Superficie polare topologica: 41.5Ų
2-(Cyclopropylmethyl)-7-methoxy-1,2,3,4-tetrahydroquinolin-3-ol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-801532-0.25g |
2-(cyclopropylmethyl)-7-methoxy-1,2,3,4-tetrahydroquinolin-3-ol |
2138150-03-3 | 95.0% | 0.25g |
$708.0 | 2025-03-21 | |
Enamine | EN300-801532-5.0g |
2-(cyclopropylmethyl)-7-methoxy-1,2,3,4-tetrahydroquinolin-3-ol |
2138150-03-3 | 95.0% | 5.0g |
$2235.0 | 2025-03-21 | |
Enamine | EN300-801532-2.5g |
2-(cyclopropylmethyl)-7-methoxy-1,2,3,4-tetrahydroquinolin-3-ol |
2138150-03-3 | 95.0% | 2.5g |
$1509.0 | 2025-03-21 | |
Enamine | EN300-801532-0.1g |
2-(cyclopropylmethyl)-7-methoxy-1,2,3,4-tetrahydroquinolin-3-ol |
2138150-03-3 | 95.0% | 0.1g |
$678.0 | 2025-03-21 | |
Enamine | EN300-801532-0.5g |
2-(cyclopropylmethyl)-7-methoxy-1,2,3,4-tetrahydroquinolin-3-ol |
2138150-03-3 | 95.0% | 0.5g |
$739.0 | 2025-03-21 | |
Enamine | EN300-801532-10.0g |
2-(cyclopropylmethyl)-7-methoxy-1,2,3,4-tetrahydroquinolin-3-ol |
2138150-03-3 | 95.0% | 10.0g |
$3315.0 | 2025-03-21 | |
Enamine | EN300-801532-1.0g |
2-(cyclopropylmethyl)-7-methoxy-1,2,3,4-tetrahydroquinolin-3-ol |
2138150-03-3 | 95.0% | 1.0g |
$770.0 | 2025-03-21 | |
Enamine | EN300-801532-0.05g |
2-(cyclopropylmethyl)-7-methoxy-1,2,3,4-tetrahydroquinolin-3-ol |
2138150-03-3 | 95.0% | 0.05g |
$647.0 | 2025-03-21 |
2-(Cyclopropylmethyl)-7-methoxy-1,2,3,4-tetrahydroquinolin-3-ol Letteratura correlata
-
Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
2138150-03-3 (2-(Cyclopropylmethyl)-7-methoxy-1,2,3,4-tetrahydroquinolin-3-ol) Prodotti correlati
- 2228555-07-3(2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-2,2-difluoroethan-1-amine)
- 24698-43-9(Isobutyl Benzenesulfonate)
- 944313-05-7(((3S)-1-Bromo-3-hydroxy-4-(palmitoyloxy)butyl)phosphonic Acid)
- 2171804-38-7(6-chloro-2-(oxolan-3-yl)quinazolin-4-amine)
- 921803-73-8(N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-(pyrrolidine-1-sulfonyl)benzamide)
- 2024875-26-9(3-(2-methylbutyl)oxolane-3-carbaldehyde)
- 1744-45-2(2,3,5,6-tetrafluoro-n-hydroxybenzamide)
- 148470-19-3(Substance P TFA)
- 1261574-28-0(3-Fluoro-2-iodo-4'-(trifluoromethoxy)biphenyl)
- 332157-16-1(<br>2-(4-Methoxy-phenyl)-quinoline-4-carboxylic acid (3,5-dichloro-phenyl)-amid e)
Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
